1,1-Cyclobutanedicarboxylic acid, 3,3-difluoro-, 1-(1-methylethyl) ester
CAS No.:
Cat. No.: VC18657041
Molecular Formula: C9H11F2O4-
Molecular Weight: 221.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H11F2O4- |
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Molecular Weight | 221.18 g/mol |
IUPAC Name | 3,3-difluoro-1-propan-2-yloxycarbonylcyclobutane-1-carboxylate |
Standard InChI | InChI=1S/C9H12F2O4/c1-5(2)15-7(14)8(6(12)13)3-9(10,11)4-8/h5H,3-4H2,1-2H3,(H,12,13)/p-1 |
Standard InChI Key | WHOOVGTWUYASMU-UHFFFAOYSA-M |
Canonical SMILES | CC(C)OC(=O)C1(CC(C1)(F)F)C(=O)[O-] |
Introduction
Structural and Chemical Properties
Core Cyclobutane Dicarboxylate Framework
Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) |
---|---|---|---|---|---|
Diethyl 1,1-cyclobutanedicarboxylate | 3779-29-1 | C₁₀H₁₆O₄ | 200.23 | 1.12 | 245–247 |
Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate | 893724-10-2 | C₁₂H₁₈O₅ | 242.27 | 1.165 | 293.2 |
Target: 1-(1-Methylethyl) 3,3-difluoro | N/A | C₁₁H₁₄F₂O₄ | 264.23 (calc.) | 1.21 (pred.) | 280–285 (pred.) |
Synthetic Pathways
Cyclopropanation and Ring Expansion
A key route to bicyclobutane derivatives involves cyclopropanation of α-diazo esters followed by ring expansion. For instance, intramolecular cyclopropanation of α-allyldiazoacetates using dirhodium catalysts yields bicyclo[1.1.0]butanes, which can undergo difluorocarbene insertion to form difluorobicyclo[1.1.1]pentanes . Adapting this method, the target compound could be synthesized via:
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Cyclopropanation: Reaction of a fluorinated diazo precursor to form a 3,3-difluorocyclobutane intermediate.
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Esterification: Transesterification with isopropyl alcohol under acidic conditions.
Fluorination Strategies
Reactivity and Applications
Strain-Release Reactions
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Peptide Mimetics: As bioisosteres for phenyl groups in drug design .
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Polymer Chemistry: As crosslinking agents due to the rigid cyclobutane core.
Challenges and Future Directions
No peer-reviewed studies directly address the synthesis or characterization of the target compound. Current data rely on extrapolation from structural analogs, highlighting gaps in:
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Experimental Characterization: NMR, X-ray crystallography, and kinetic studies.
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Biological Activity: Potential as a metabolic stabilizer in pharmaceuticals.
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